1H-Pyrazolo[4,3-c]pyridine

c-Met kinase oncology ATP-competitive inhibitor

Scaffold diversification challenge: Over 300,000 1H-pyrazolo[3,4-b]pyridine structures dominate kinase programs, yet its heteroatom arrangement limits accessible binding modes. 1H-Pyrazolo[4,3-c]pyridine (5-aza-1H-indazole) provides a structurally distinct alternative with unique hydrogen-bonding capacity (1 HBD, 2 HBA). • c-Met: IC₅₀ 68 nM (tetrahydro derivatives) • PDE4: IC₅₀ 0.44 μM (CP-220,629); in vivo ED₅₀ 2.0 mg/kg • Mutant EGFR: Claimed in Boehringer Ingelheim US-12064421-B2 • PtpB-Mtb: IC₅₀ 14.4 μM. Ships ambient; batch-certified purity. For R&D only.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 271-50-1
Cat. No. B2452178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine
CAS271-50-1
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
InChIKeyWCXFPLXZZSWROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridine: A Kinase-Targeted Scaffold


1H-Pyrazolo[4,3-c]pyridine (CAS 271-50-1; also catalogued as 271-52-3), synonymously referred to as 5-aza-1H-indazole, is a bicyclic heteroaromatic scaffold comprising fused pyrazole and pyridine rings [1]. With a molecular formula of C6H5N3, a molecular weight of 119.12 g/mol, a predicted XLogP3-AA value of 0.5, and topological polar surface area (tPSA) of 41.6 Ų [2], this scaffold possesses a hydrogen bond donor count of 1 and acceptor count of 2 [1]. The arrangement of these donor/acceptor groups within the planar bicyclic core fulfills the geometric requirements for ATP-competitive binding to kinase active sites [3], establishing this compound as a privileged scaffold for drug discovery programs targeting protein kinases and phosphodiesterases.

Why 1H-Pyrazolo[4,3-c]pyridine Is Irreplaceable


The pyrazolopyridine family comprises five distinct fusion isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), each exhibiting unique hydrogen-bonding vectors and spatial orientation of nitrogen atoms that directly govern target engagement [1]. Among these, 1H-pyrazolo[3,4-b]pyridine represents the most extensively explored congener with over 300,000 structures described in literature [1], yet its heteroatom arrangement produces a distinct kinase inhibition profile incompatible with the binding modes accessible to the [4,3-c] scaffold [2]. The synonymous designation of 1H-pyrazolo[4,3-c]pyridine as 5-aza-1H-indazole highlights a critical structural distinction: it is the aza-analogue of indazole wherein the benzene ring is replaced by a pyridine ring with nitrogen at the 5-position [3], whereas 7-azaindole (1H-pyrrolo[2,3-b]pyridine) features a pyrrole-pyridine fusion lacking the second annular nitrogen characteristic of the pyrazole moiety. This additional nitrogen alters both electronic distribution and hydrogen-bonding capacity, rendering 1H-pyrazolo[4,3-c]pyridine functionally non-interchangeable with 7-azaindole-based scaffolds in medicinal chemistry campaigns [3].

Quantitative Evidence for 1H-Pyrazolo[4,3-c]pyridine


c-Met Kinase Inhibition: [4,3-c] vs. [3,4-b] Comparison

A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) exhibited an enzymatic IC50 of 68 nM against c-Met kinase [1]. In contrast, a representative 1H-pyrazolo[3,4-b]pyridine derivative (compound 9) demonstrated weaker c-Met inhibition with an IC50 of 22.8 nM under comparable kinase assay conditions [2]. The 3-fold difference in potency, though both scaffolds produce active inhibitors, reflects the divergent binding orientations imposed by the distinct nitrogen positioning in the [4,3-c] versus [3,4-b] fusion isomers.

c-Met kinase oncology ATP-competitive inhibitor

PDE4 Inhibition by CP-220,629

CP-220,629, a tetrahydropyrazolopyridine derived from the 1H-pyrazolo[4,3-c]pyridine scaffold, inhibits phosphodiesterase 4 (PDE4) with an IC50 of 0.44 μM (440 nM) in enzymatic assays [1]. For comparative context, pyrazolo[3,4-c]pyridine-based PDE4 inhibitors from the same research program achieved IC50 values spanning 0.03–1.6 μM following SAR optimization, representing up to a 50-fold improvement over the initial lead [2]. The [4,3-c] scaffold provides a distinct vector for inhibitor optimization relative to the [3,4-c] isomer, with CP-220,629 demonstrating in vivo efficacy in a guinea pig aerosolized antigen-induced airway obstruction model at an ED50 of 2.0 mg/kg [1].

phosphodiesterase 4 PDE4 inflammation cAMP

M. tuberculosis PtpB Inhibition

A structure-based virtual screening campaign identified a pyrazolo[4,3-c]pyridine-bearing derivative that inhibited Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) with an IC50 of 14.4 μM [1]. A structurally related diazepane derivative from the same screen exhibited an IC50 of 32.6 μM [1]. While both compounds represent early-stage hits requiring further optimization, the 2.3-fold superior potency of the pyrazolo[4,3-c]pyridine-containing molecule establishes this scaffold as a chemically tractable starting point for anti-tubercular drug discovery targeting PtpB, a validated virulence factor.

Mycobacterium tuberculosis PtpB antitubercular virtual screening

Hydrogen-Bonding Capacity vs. 7-Azaindole

1H-Pyrazolo[4,3-c]pyridine (5-aza-1H-indazole) contains one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1], with a topological polar surface area (tPSA) of 41.6 Ų [1]. In contrast, the frequently employed 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) possesses one HBD and one HBA. The additional HBA in 1H-pyrazolo[4,3-c]pyridine originates from the second annular nitrogen characteristic of the pyrazole moiety, which is absent in the pyrrole ring of 7-azaindole [2]. This differential hydrogen-bonding capacity directly impacts ATP-binding site complementarity: the [4,3-c] scaffold has been specifically noted to fulfill the requirements for ATP-competitive binding to kinase enzymes [3].

hydrogen bonding medicinal chemistry scaffold selection kinase inhibitor

BTK and EGFR Inhibitor Patent Landscape

Recent patent activity demonstrates concentrated industrial investment in the 1H-pyrazolo[4,3-c]pyridine scaffold for clinically validated kinase targets. CN119241532A (filed 2024) claims 1H-pyrazolo[4,3-c]pyridine compounds as Bruton's tyrosine kinase (BTK) inhibitors [1]. US-12064421-B2 (granted 2024, Boehringer Ingelheim) claims substituted 1H-pyrazolo[4,3-c]pyridines as inhibitors of mutant EGFR for oncological indications [2]. In comparison, 1H-pyrazolo[3,4-b]pyridine, while represented in over 2,400 patents cumulatively [3], exhibits a broader and more diffuse target distribution. The recent concentration of [4,3-c] patent filings specifically targeting BTK and mutant EGFR—both established clinical targets—indicates active industrial validation of this scaffold for late-stage drug discovery programs.

BTK inhibitor EGFR inhibitor kinase patent analysis oncology

1H-Pyrazolo[4,3-c]pyridine Application Scenarios


Kinase Library Synthesis for c-Met, BTK, and EGFR

Procure 1H-pyrazolo[4,3-c]pyridine as a core building block for constructing kinase inhibitor libraries directed against c-Met, BTK, or mutant EGFR. The scaffold's hydrogen-bonding configuration (1 HBD, 2 HBA; tPSA 41.6 Ų) meets the geometric requirements for ATP-competitive binding [1]. Validated potency benchmarks include 68 nM against c-Met for tetrahydro derivatives [2] and recent patent filings from Boehringer Ingelheim (US-12064421-B2) specifically claiming substituted [4,3-c]pyridines as mutant EGFR inhibitors .

PDE4 Inhibitor Development with In Vivo Proof of Concept

For inflammation or respiratory disease programs, procure the 1H-pyrazolo[4,3-c]pyridine scaffold to develop PDE4 inhibitors following the established SAR trajectory of CP-220,629 (IC50 = 0.44 μM against PDE4; in vivo ED50 = 2.0 mg/kg in guinea pig airway obstruction model) [1]. The scaffold provides an alternative optimization vector to [3,4-c]pyridine-based PDE4 inhibitors (IC50 range 0.03–1.6 μM) [2], enabling exploration of distinct chemical space while maintaining target class activity.

Antitubercular Drug Discovery Targeting PtpB-Mtb

Utilize 1H-pyrazolo[4,3-c]pyridine as a validated starting scaffold for Mycobacterium tuberculosis PtpB inhibitor campaigns. A derivative bearing this core demonstrated an IC50 of 14.4 μM against PtpB-Mtb, representing a 2.3-fold potency improvement over a diazepane-based alternative identified in the same virtual screening campaign (IC50 = 32.6 μM) [1]. This hit provides a chemically tractable entry point for structure-based optimization targeting this validated virulence factor.

Scaffold-Hopping from 7-Azaindole and [3,4-b]pyridine

For medicinal chemistry teams seeking to diversify away from extensively explored 7-azaindole or 1H-pyrazolo[3,4-b]pyridine scaffolds, 1H-pyrazolo[4,3-c]pyridine offers a structurally distinct alternative with differentiated hydrogen-bonding capacity (HBA = 2 vs HBA = 1 for 7-azaindole) [1] and a unique nitrogen substitution pattern (5-aza-1H-indazole) [2]. The scaffold maintains the planar, aromatic bicyclic core required for kinase active site complementarity while accessing chemical space underrepresented in the >300,000 [3,4-b]pyridine structures currently in the literature .

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